4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride
Overview
Description
Scientific Research Applications
Medicinal Drugs
Imidazole-based compounds have been rapidly developed and they involve a variety of broad potential applications as medicinal drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Agrochemicals
Imidazole derivatives are also used in the field of agrochemicals . They can be used in the development of new pesticides and fertilizers.
Human-made Materials
Imidazole-based compounds are used in the synthesis of human-made materials . These materials can have various properties and uses depending on the specific imidazole derivative used.
Artificial Acceptors
Imidazole derivatives can act as artificial acceptors . They can accept electrons in various chemical reactions, making them useful in a variety of chemical processes.
Supramolecular Ligands
Imidazole-based compounds can act as supramolecular ligands . They can bind to a central metal atom to form a coordination complex.
Biomimetic Catalysts
Imidazole derivatives can act as biomimetic catalysts . They can mimic the function of natural enzymes and catalyze various biological reactions.
Antimicrobial Activity
The synthesized compounds were tested in vitro for their antimicrobial activity against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and fungi (Candida albicans and Aspergillus niger) .
Luminescence and Catalysis
Imidazole-based compounds are gaining attention due to their potential applications in luminescence, catalysis, magnetism, drug delivery, gas adsorption and separation .
properties
IUPAC Name |
4-(1-butylimidazol-2-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3.2ClH/c1-2-3-9-15-10-8-14-12(15)11-4-6-13-7-5-11;;/h8,10-11,13H,2-7,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZFMZWYMTYJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-butyl-1H-imidazol-2-yl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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